

In Vivo Brain Penetrance of CP-376395 Hydrochloride: A Comparative Guide

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Compound of Interest

Compound Name: CP 376395 hydrochloride

Cat. No.: B1669488

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo brain penetrance of CP-376395 hydrochloride, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. While CP-376395 hydrochloride is characterized as a brain-penetrable compound, specific quantitative in vivo data, such as brain-to-plasma ratios or cerebrospinal fluid (CSF) concentrations, are not readily available in published literature.^{[1][2]} Therefore, this guide presents the available information on CP-376395 hydrochloride alongside comparative data for other well-characterized CRF1 receptor antagonists to offer a comprehensive perspective for researchers in the field.

Comparative Analysis of CRF1 Receptor Antagonists

The following table summarizes the available data on the brain penetrance and receptor binding affinity of CP-376395 hydrochloride and its alternatives. This allows for an indirect assessment of its potential central nervous system (CNS) activity.

| Compound | Brain Penetrance Data | Receptor Binding Affinity (Ki) |
|-------------------------|--|--|
| CP-376395 hydrochloride | Described as "brain-penetrable," but specific quantitative in vivo data is not publicly available.[1][2] | CRF1: 12 nM[2][3] CRF2: >10,000 nM[2][3] |
| Antalarmin | Brain-to-Plasma Ratio: 2.5 (in rats, 8 hours after 5 mg/kg oral dose of a close analog, CP-154,526). CSF Concentration: 9.8 ng/mL (in macaques, 3 hours after 20 mg/kg oral dose). | Data not available in the provided search results. |
| Pexacerfont | Oral bioavailability of 58% in chimpanzees. CSF drug levels in humans predict close to 90% central CRF1 receptor occupancy. | Data not available in the provided search results. |
| R121919 | Orally active and demonstrates dose-dependent occupancy of brain CRF1 receptors in vivo.[4] | High affinity for CRF1 receptors.[4] |

Experimental Protocols

Detailed in vivo validation protocols specific to CP-376395 hydrochloride are not published. However, the following are standardized methods used to assess the brain penetrance of small molecules.

In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Sampling

This protocol allows for the continuous sampling of unbound drug concentrations in the brain ECF of freely moving animals.

Materials:

- CP-376395 hydrochloride
- Stereotaxic apparatus
- Microdialysis probes (with appropriate molecular weight cut-off)
- Syringe pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- LC-MS/MS system for sample analysis

Procedure:

- **Surgical Implantation:** Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus).
- **Recovery:** Allow the animal to recover from surgery for a specified period.
- **Probe Insertion:** On the day of the experiment, insert the microdialysis probe through the guide cannula.
- **Perfusion:** Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$) using a syringe pump.
- **Sample Collection:** Collect dialysate samples at regular intervals using a fraction collector.
- **Drug Administration:** Administer CP-376395 hydrochloride (e.g., intraperitoneally, orally) at the desired dose.
- **Continued Sampling:** Continue collecting dialysate samples to determine the time-course of the drug's concentration in the brain ECF.

- **Blood Sampling:** Collect periodic blood samples to determine plasma drug concentrations.
- **Sample Analysis:** Analyze the concentration of CP-376395 hydrochloride in the dialysate and plasma samples using a validated LC-MS/MS method.
- **Data Analysis:** Calculate the brain-to-plasma concentration ratio of the unbound drug.

Ex Vivo Brain and Plasma Homogenate Analysis

This method provides a snapshot of the total drug concentration in the brain and plasma at a specific time point.

Materials:

- CP-376395 hydrochloride
- Homogenizer
- Centrifuge
- LC-MS/MS system

Procedure:

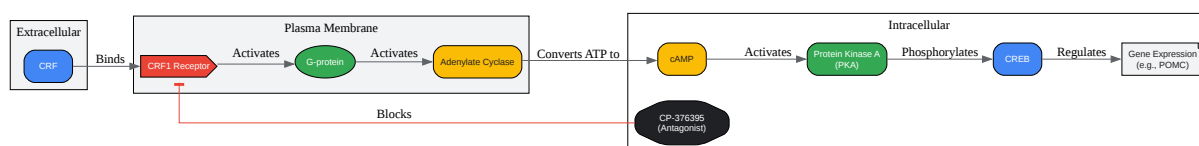
- **Drug Administration:** Administer CP-376395 hydrochloride to a cohort of animals at the desired dose and route.
- **Sample Collection:** At a predetermined time point post-administration, euthanize the animals and rapidly collect trunk blood and the whole brain.
- **Plasma Separation:** Centrifuge the blood to separate the plasma.
- **Brain Homogenization:** Weigh the brain tissue and homogenize it in a suitable buffer.
- **Sample Extraction:** Extract the drug from the plasma and brain homogenate samples.
- **Sample Analysis:** Quantify the concentration of CP-376395 hydrochloride in the extracts using LC-MS/MS.

- Data Analysis: Calculate the total brain-to-plasma concentration ratio (Kp).

Visualizations

CRF1 Receptor Signaling Pathway

CP-376395 hydrochloride is an antagonist of the CRF1 receptor. The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor activates several downstream signaling cascades, primarily through G-protein coupling. This activation leads to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA), as well as signaling through other pathways like the MAP kinase cascade.[5][6] By blocking this receptor, CP-376395 hydrochloride inhibits these downstream effects.

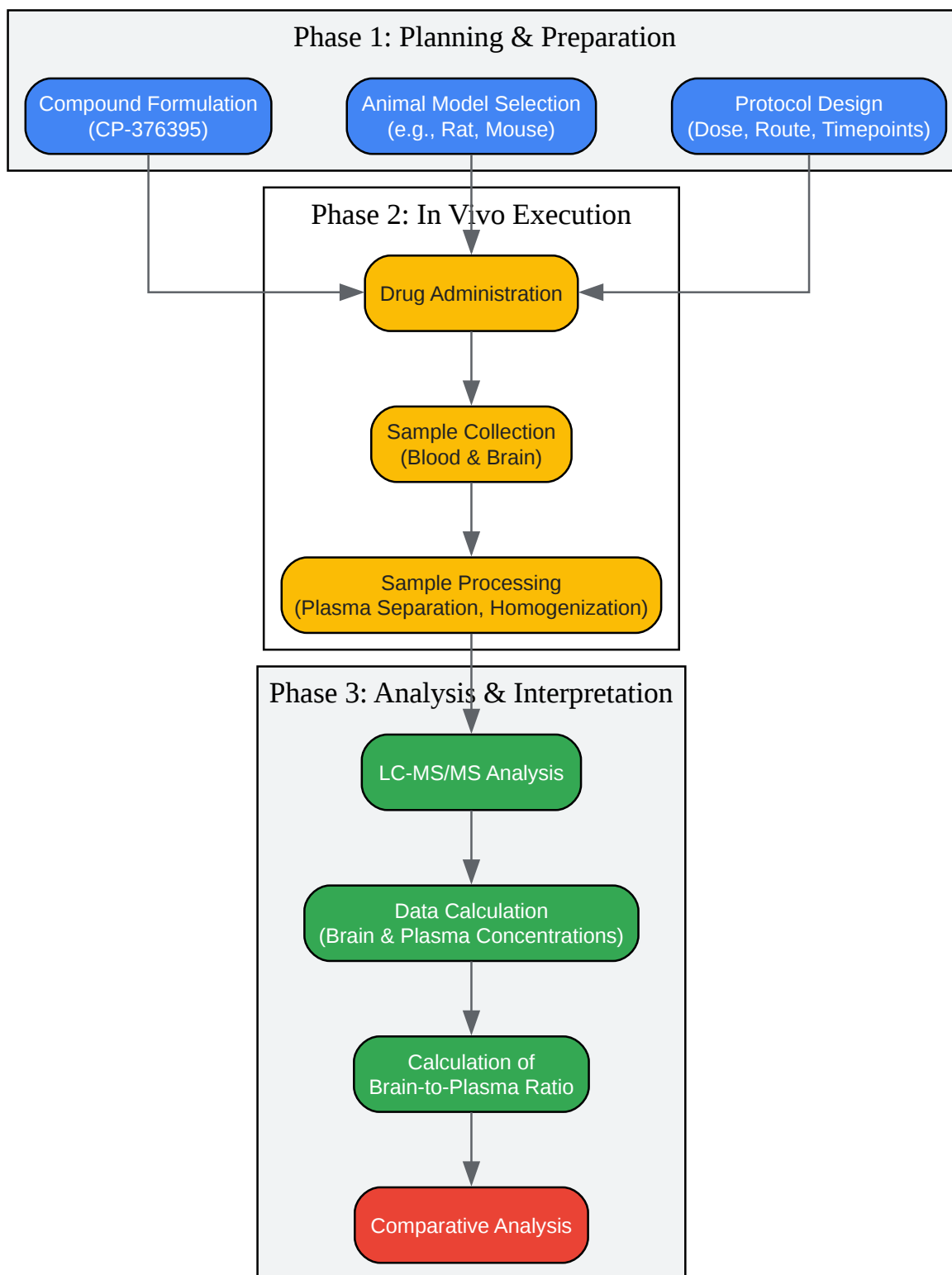


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Caption: Simplified CRF1 receptor signaling pathway and the antagonistic action of CP-376395.

Experimental Workflow for In Vivo Brain Penetrance Assessment

The following diagram illustrates a typical workflow for assessing the brain penetrance of a compound like CP-376395 hydrochloride.



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Caption: General experimental workflow for assessing the in vivo brain penetrance of a compound.

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